

The Sensory Threshold of Pentyl Butyrate in Beverages: A Comparative Guide

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Compound of Interest

Compound Name: *Pentyl butyrate*

Cat. No.: *B1223076*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory threshold of **pentyl butyrate**, a common fruity flavoring agent, with other alternative esters used in the beverage industry. The information presented is supported by experimental data to aid in formulation, quality control, and the development of new products.

Pentyl butyrate, also known as amyl butyrate, is an ester recognized for its characteristic sweet, fruity aroma reminiscent of apricot and pear.^{[1][2]} It is a key component in the flavor profiles of various food products and beverages.^[2] Understanding its sensory threshold—the minimum concentration at which it can be detected by human senses—is crucial for its effective application.

Comparative Analysis of Sensory Thresholds

The following table summarizes the sensory thresholds of **pentyl butyrate** and several common alternative fruity esters in different beverage matrices. It is important to note that the sensory threshold of a compound is not an absolute value and can be influenced by the complexity of the beverage matrix, including the presence of other flavor compounds, alcohol content, and temperature.^{[3][4]}

| Compound | Flavor Profile | Beverage Matrix | Sensory Threshold (ppb) |
|-----------------|--|-----------------|-------------------------|
| Pentyl Butyrate | Apricot, Pear, Fruity | Water | Odor: 210, Flavor: 1300 |
| Ethyl Butyrate | Tropical Fruit, Pineapple, Juicy Fruit | Beer | 400[5][6] |
| Isoamyl Acetate | Banana, Circus Peanuts | Beer | 1600[3] |
| Ethyl Hexanoate | Red Apple, Anise | Beer | ~225[5] |
| Hexyl Acetate | Sweet, Perfume | Wine | 70[7] |

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a critical aspect of sensory science. The data presented in this guide is typically obtained using standardized methodologies to ensure accuracy and reproducibility. The most common methods are the American Society for Testing and Materials (ASTM) Standard E679-19 and the 3-Alternative Forced Choice (3-AFC) method.

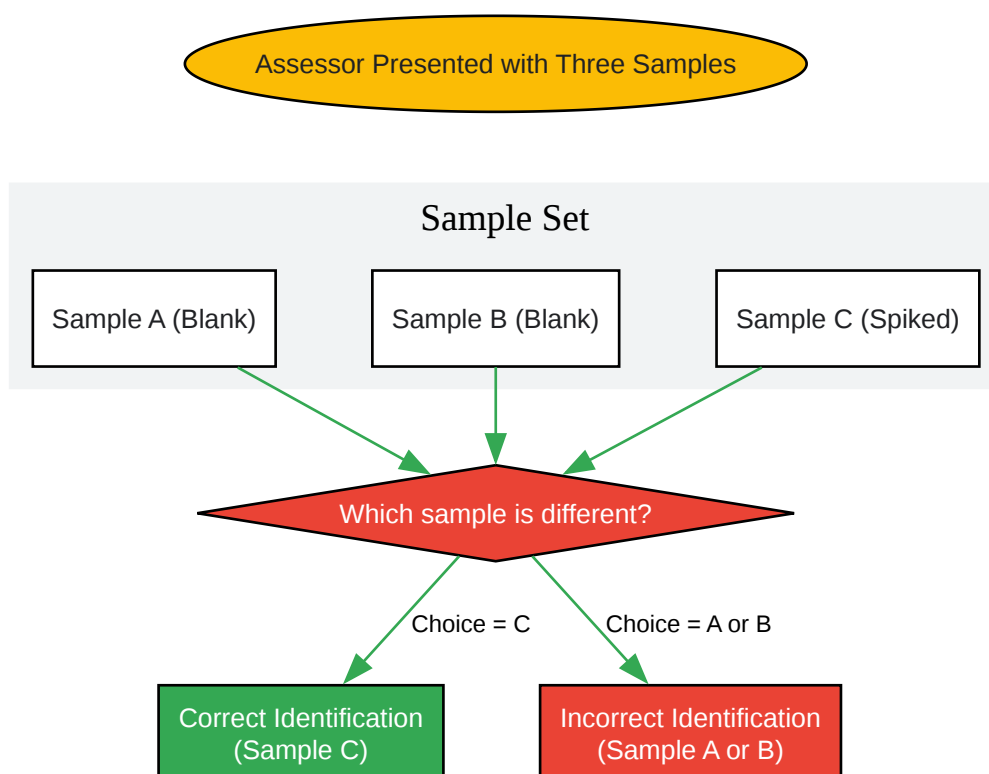
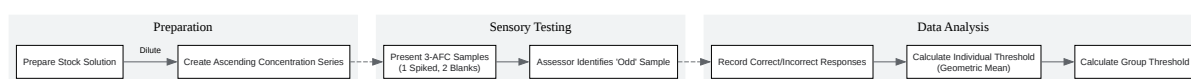
ASTM E679-19: Forced-Choice Ascending Concentration Series Method

This standard practice outlines a procedure for determining the detection or recognition threshold of a substance in a given medium, such as a beverage. The core of this method involves presenting a panel of trained sensory assessors with a series of samples in increasing concentrations of the target compound.

Workflow:

- **Sample Preparation:** A stock solution of the flavor compound is prepared and serially diluted in the beverage matrix to create a range of concentrations.

- **Presentation:** At each concentration level, assessors are presented with three samples: one containing the flavor compound and two blanks (the beverage matrix alone).
- **Forced Choice:** Assessors are required to identify the "odd" sample in each set.
- **Ascending Series:** The concentration is gradually increased in steps until the assessor can reliably detect and/or recognize the flavor compound.
- **Threshold Calculation:** The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then determined by averaging the individual thresholds.



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